molecular formula C11H15NO4 B13656533 tert-Butyl (2-acetylfuran-3-yl)carbamate

tert-Butyl (2-acetylfuran-3-yl)carbamate

Cat. No.: B13656533
M. Wt: 225.24 g/mol
InChI Key: XBRDOFZCDUBLSK-UHFFFAOYSA-N
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Description

tert-Butyl (2-acetylfuran-3-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 2-acetyl-substituted furan-3-ylamine. The Boc group is widely utilized in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl N-(2-acetylfuran-3-yl)carbamate

InChI

InChI=1S/C11H15NO4/c1-7(13)9-8(5-6-15-9)12-10(14)16-11(2,3)4/h5-6H,1-4H3,(H,12,14)

InChI Key

XBRDOFZCDUBLSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CO1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-acetylfuran-3-yl)carbamate typically involves the reaction of 2-acetylfuran with tert-butyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction conditions often include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-acetylfuran-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acetyl group can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used under mild conditions.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-acetylfuran-3-yl)carbamate is used as an intermediate in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules.

Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism of carbamates in living organisms.

Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-acetylfuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring and acetyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (2-acetylfuran-3-yl)carbamate with analogous compounds based on substituent groups, synthesis strategies, and functional properties. Key structural analogs are drawn from patent and commercial data (–8).

Heteroaromatic Carbamates
Compound Name Substituent Key Features Synthesis Highlights Reference
This compound 2-acetylfuran-3-yl Electron-withdrawing acetyl group; furan oxygen enhances polarity. Likely via lithiation/acetylation
tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate 3-(thiophen-3-yl)phenyl Thiophene sulfur vs. furan oxygen; increased lipophilicity. Suzuki coupling or direct substitution
tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate 2-(indol-3-yl)ethyl Indole nitrogen enables hydrogen bonding; bulky substituent. Amine protection via Boc anhydride
tert-Butyl 2-(methoxycarbonyl)furan-3-ylcarbamate 2-(methoxycarbonyl)furan-3-yl Methoxycarbonyl group; less electron-withdrawing than acetyl. Lithiation with TMEDA/n-BuLi

Key Observations :

  • Aromatic Heteroatoms : Thiophene () and indole () derivatives exhibit distinct solubility profiles due to sulfur’s lipophilicity and indole’s hydrogen-bonding capability, respectively.
  • Synthesis Complexity : Lithiation strategies () are common for furan derivatives but require stringent anhydrous conditions, whereas indole or thiophene-based compounds may employ coupling reactions.
Aliphatic and Cyclohexyl Carbamates
Compound Name Substituent Key Features Synthesis Highlights Reference
tert-Butyl ((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate Cyclohexyl-aminomethyl Steric hindrance enhances stability; chiral centers complicate synthesis. Multi-step amine protection
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl-hydroxypropan-2-yl Polar hydroxy group; biphenyl adds rigidity. SN2 displacement or Mitsunobu reaction
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)carbamate Cyclohexyl-amide Amide linkage introduces hydrogen-bonding sites. Peptide coupling strategies

Key Observations :

  • Steric Protection : Cyclohexyl and biphenyl derivatives (–7) exhibit greater steric shielding of the carbamate group, delaying hydrolysis compared to aromatic analogs.
  • Functional Group Diversity : Hydroxy () and amide () substituents expand utility in targeted drug delivery but require orthogonal protection strategies.

Research Implications

  • Pharmaceutical Applications : The acetylfuran derivative’s balance of reactivity and polarity makes it suitable for intermediates requiring selective deprotection. In contrast, cyclohexyl carbamates (–7) are preferred for stable prodrug formulations.
  • Catalytic Challenges : Lithiation of furans () demands precise temperature control, whereas thiophene/indole derivatives offer more flexible coupling routes.

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